Somatotropin releasing hormone (1-43)

説明

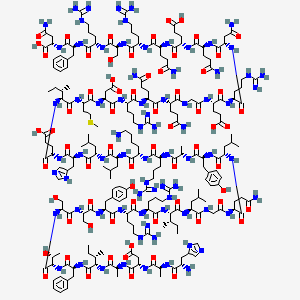

Somatotropin releasing hormone (1-43), also known as Somatotropin releasing hormone (1-43), is a useful research compound. Its molecular formula is C225H360N76O67S and its molecular weight is 5234 g/mol. The purity is usually 95%.

BenchChem offers high-quality Somatotropin releasing hormone (1-43) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Somatotropin releasing hormone (1-43) including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Somatotropin releasing hormone (SRH), also known as growth hormone-releasing hormone (GHRH), is a crucial peptide hormone involved in the regulation of growth hormone (GH) secretion from the anterior pituitary gland. The specific variant of interest here, GHRH(1-43), is a 43-amino acid peptide that plays a significant role in various physiological processes, including growth, metabolism, and potential therapeutic applications.

GHRH is synthesized in the arcuate nucleus of the hypothalamus and released into the hypophyseal portal circulation. It binds to GHRH receptors (GHRHR) located on somatotroph cells in the anterior pituitary. This binding activates a G protein-coupled receptor signaling pathway, leading to increased intracellular cyclic AMP (cAMP) levels, which subsequently stimulate GH synthesis and release. The mechanism can be summarized as follows:

- Binding : GHRH binds to its receptor on somatotrophs.

- Signal Transduction : Activation of adenylyl cyclase increases cAMP production.

- Calcium Influx : Elevated cAMP levels lead to calcium influx through voltage-sensitive channels.

- GH Release : Increased intracellular calcium stimulates the exocytosis of GH from secretory vesicles .

Biological Functions

GHRH(1-43) has been implicated in several biological functions:

- Growth Regulation : It stimulates linear growth by promoting GH release, which in turn increases insulin-like growth factor 1 (IGF-1) levels, essential for growth and development.

- Metabolic Effects : GHRH influences metabolic processes, including lipid metabolism and glucose homeostasis, by modulating GH and IGF-1 levels .

- Role in Disease : Aberrant GHRH signaling has been linked to conditions such as acromegaly, where ectopic GHRH secretion from tumors leads to excessive GH production .

Ectopic Acromegaly

A notable case study involved a 23-year-old male diagnosed with ectopic acromegaly due to a pheochromocytoma. Postoperative evaluations showed elevated serum GH and IGF-1 levels despite symptom improvement, highlighting the challenges in managing conditions associated with abnormal GHRH secretion .

Therapeutic Applications

Research has explored GHRH analogs for therapeutic purposes:

- Diabetes Management : Engineered GHRH agonists have shown promise in enhancing beta-cell function and insulin secretion in type 2 diabetes models .

- Cancer Treatment : Antagonists of GHRH have been investigated for their potential to inhibit tumor growth by blocking autocrine signaling pathways in cancers expressing GHRH receptors .

Comparative Biological Activity

The biological activity of GHRH(1-43) can be compared with other forms of GHRH, such as truncated variants. Table 1 summarizes key differences:

| Variant | Amino Acids | Biological Activity | Stability |

|---|---|---|---|

| GHRH(1-43) | 43 | High | Moderate |

| GHRH(1-29) | 29 | Moderate | High |

| Rat GRF(1-43) | 43 | Lower than human | Variable |

科学的研究の応用

Endocrine Applications

Growth Hormone Deficiency Treatment

GHRH (1-43) is primarily used in the treatment of growth hormone deficiency in both children and adults. It stimulates the anterior pituitary gland to release GH, which is essential for growth and metabolism. The following conditions are treated with GHRH:

- Pediatric Growth Failure : Conditions such as Turner syndrome, Prader-Willi syndrome, and idiopathic short stature are treated with GHRH to promote linear growth in children .

- Adult Growth Hormone Deficiency : GHRH is also indicated for adults with growth hormone deficiency due to pituitary disorders or trauma .

Metabolic Disorders

Diabetes Management

Recent studies indicate that GHRH analogs can improve metabolic control in diabetic patients. They have been shown to:

- Enhance β-cell survival and proliferation, which promotes insulin production .

- Improve glycemic control by increasing insulin sensitivity and secretion from pancreatic islets .

Table 1: Effects of GHRH on Diabetes Management

| GHRH Analog | Effect | Reference |

|---|---|---|

| JI-34 | Stimulates β-cell survival | |

| MR-403 | Increases insulin expression | |

| JI-36 | Enhances islet engraftment |

Cardiovascular Applications

Cardiac Repair and Regeneration

GHRH has been investigated for its potential in cardiac repair following myocardial infarction. Studies suggest that it can:

- Promote cardiomyocyte survival and reduce cardiac hypertrophy .

- Enhance wound healing processes in cardiac tissues .

Neurological Applications

Cognitive Function Improvement

GHRH analogs have shown promise in treating cognitive decline associated with aging and neurodegenerative diseases such as Alzheimer’s disease. They may:

- Decrease amyloid aggregation, a hallmark of Alzheimer’s pathology .

- Improve cognitive performance in patients with mild cognitive impairment .

Oncology Applications

Cancer Treatment

GHRH analogs exhibit potential anti-cancer properties:

- They can inhibit tumor growth by modulating GH secretion and affecting tumor microenvironments .

- Somatostatin analogs, which interact with GHRH pathways, are used to manage neuroendocrine tumors and acromegaly .

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy of GHRH (1-43) in various applications:

- Growth Hormone Deficiency : A study involving children with GH deficiency demonstrated significant improvements in height velocity after treatment with GHRH analogs over a 12-month period .

- Diabetes Management : Clinical trials showed that GHRH administration led to improved glycemic control in patients with type 2 diabetes, highlighting its role in enhancing insulin secretion and action .

- Cardiac Repair : A pilot study on patients recovering from myocardial infarction indicated that GHRH treatment resulted in improved cardiac function and reduced scar tissue formation .

化学反応の分析

Structural Characteristics and Interactions

The peptide adopts an α-helical conformation critical for receptor binding:

-

N-terminal interactions :

-

C-terminal interactions :

Table 2: Key Residues and Receptor Interactions

Biological Activity and Signaling

GHRH 1-43 binds the GHRH receptor (GHRHR), a class B GPCR, triggering cAMP/PKA and Ca²⁺/PKC pathways :

-

In vitro activity :

-

Receptor dynamics :

Table 3: Functional Assays of GHRH 1-43

Stability and Degradation

Comparative Analysis with Analogues

Sermorelin (GHRH 1–29) shares N-terminal residues but lacks C-terminal stability:

This synthesis-structure-activity relationship (SSAR) analysis underscores GHRH 1-43’s role as a template for designing long-acting GH secretagogues. Future studies should explore stabilization strategies (e.g., non-natural amino acids) to enhance therapeutic potential .

特性

IUPAC Name |

(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C225H360N76O67S/c1-20-111(12)174(298-180(329)116(17)264-201(350)154(96-172(323)324)282-179(328)114(15)262-181(330)126(227)92-122-98-249-105-260-122)215(364)293-151(89-119-40-27-24-28-41-119)210(359)301-177(117(18)305)217(366)297-159(104-304)213(362)296-158(103-303)212(361)288-150(91-121-52-56-125(307)57-53-121)205(354)272-129(44-32-77-252-220(237)238)185(334)271-134(49-37-82-257-225(247)248)198(347)299-176(113(14)22-3)216(365)292-144(84-107(4)5)183(332)259-101-168(316)265-136(59-67-161(229)309)192(341)284-146(86-109(8)9)203(352)287-148(90-120-50-54-124(306)55-51-120)200(349)263-115(16)178(327)267-128(43-31-76-251-219(235)236)184(333)268-127(42-29-30-75-226)187(336)283-145(85-108(6)7)202(351)285-147(87-110(10)11)204(353)289-152(93-123-99-250-106-261-123)207(356)280-142(65-73-171(321)322)199(348)300-175(112(13)21-2)214(363)281-143(74-83-369-19)197(346)291-155(97-173(325)326)209(358)273-130(45-33-78-253-221(239)240)186(335)276-139(61-69-163(231)311)194(343)275-135(58-66-160(228)308)182(331)258-100-167(315)266-137(63-71-169(317)318)191(340)269-131(46-34-79-254-222(241)242)189(338)290-153(94-165(233)313)208(357)279-140(62-70-164(232)312)195(344)278-141(64-72-170(319)320)196(345)277-138(60-68-162(230)310)193(342)270-133(48-36-81-256-224(245)246)190(339)295-157(102-302)211(360)274-132(47-35-80-255-223(243)244)188(337)286-149(88-118-38-25-23-26-39-118)206(355)294-156(218(367)368)95-166(234)314/h23-28,38-41,50-57,98-99,105-117,126-159,174-177,302-307H,20-22,29-37,42-49,58-97,100-104,226-227H2,1-19H3,(H2,228,308)(H2,229,309)(H2,230,310)(H2,231,311)(H2,232,312)(H2,233,313)(H2,234,314)(H,249,260)(H,250,261)(H,258,331)(H,259,332)(H,262,330)(H,263,349)(H,264,350)(H,265,316)(H,266,315)(H,267,327)(H,268,333)(H,269,340)(H,270,342)(H,271,334)(H,272,354)(H,273,358)(H,274,360)(H,275,343)(H,276,335)(H,277,345)(H,278,344)(H,279,357)(H,280,356)(H,281,363)(H,282,328)(H,283,336)(H,284,341)(H,285,351)(H,286,337)(H,287,352)(H,288,361)(H,289,353)(H,290,338)(H,291,346)(H,292,365)(H,293,364)(H,294,355)(H,295,339)(H,296,362)(H,297,366)(H,298,329)(H,299,347)(H,300,348)(H,301,359)(H,317,318)(H,319,320)(H,321,322)(H,323,324)(H,325,326)(H,367,368)(H4,235,236,251)(H4,237,238,252)(H4,239,240,253)(H4,241,242,254)(H4,243,244,255)(H4,245,246,256)(H4,247,248,257)/t111-,112-,113-,114-,115-,116-,117+,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,174-,175-,176-,177-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNDKVCWLUZAQL-FOWIMTFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CN=CN6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C225H360N76O67S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30235580 | |

| Record name | Somatotropin releasing hormone (1-43) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

5234 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86472-71-1 | |

| Record name | Somatotropin releasing hormone (1-43) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086472711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Somatotropin releasing hormone (1-43) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。